

# Chemical and physical properties of Methyl 12-methyltetradecanoate.

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## Compound of Interest

Compound Name: Methyl 12-methyltetradecanoate

Cat. No.: B164436

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## An In-depth Technical Guide to Methyl 12-methyltetradecanoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 12-methyltetradecanoate** is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from microbiology to cancer research. As an anteiso-fatty acid, its structure plays a crucial role in the fluidity of bacterial cell membranes, enabling adaptation to environmental stress. Furthermore, its precursor, 12-methyltetradecanoic acid, has demonstrated potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 12-methyltetradecanoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and potential therapeutic applications.

### Chemical and Physical Properties

**Methyl 12-methyltetradecanoate** is a colorless liquid with an aromatic odor.<sup>[1]</sup> It is soluble in organic solvents such as alcohols, ethers, and chloroform, but insoluble in water.<sup>[1]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Methyl 12-methyltetradecanoate**

Property	Value	Source(s)
IUPAC Name	methyl 12-methyltetradecanoate	[2]
Synonyms	12-Methyltetradecanoic acid methyl ester, Methyl 12-methylmyristate, Anteiso C15 methyl ester	[3][4]
CAS Number	5129-66-8	[3][5]
Molecular Formula	C <sub>16</sub> H <sub>32</sub> O <sub>2</sub>	[3][5]
Molecular Weight	256.42 g/mol	[3][5][6]
Appearance	Liquid	[4][5]
Boiling Point	296.8 °C at 760 mmHg	[5]
Density	0.864 g/cm <sup>3</sup>	[5]
Vapor Pressure	0.0014 mmHg at 25°C	[5]
Flash Point	134.7 °C	[5]
Solubility	Soluble in alcohol, ether, chloroform; Insoluble in water	[1]
LogP	6.6 - 6.743	[5][7]
Storage Temperature	2-8°C or in a freezer	[3][4][5]
Kovats Retention Index	1771, 1777, 1781.6, 1781.9, 1785.7, 1786	[2]

## Experimental Protocols

### Synthesis: Acid-Catalyzed Esterification

A common and effective method for the synthesis of **Methyl 12-methyltetradecanoate** is the acid-catalyzed esterification of its corresponding carboxylic acid, 12-methyltetradecanoic acid, with methanol.[1]

#### Materials:

- 12-methyltetradecanoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., hexane or diethyl ether)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask, dissolve 12-methyltetradecanoic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as hexane or diethyl ether and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash again with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude **Methyl 12-methyltetradecanoate**.

## Purification: Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Materials:

- Crude **Methyl 12-methyltetradecanoate**
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.
- Collect fractions and monitor them by TLC to identify those containing the pure product.

- Combine the pure fractions and evaporate the solvent to yield purified **Methyl 12-methyltetradecanoate**.

## Analytical Characterization

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of FAMES.

- Column: A non-polar or medium-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is suitable.
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of **Methyl 12-methyltetradecanoate** will show a molecular ion peak ( $M^+$ ) at  $m/z$  256, along with characteristic fragmentation patterns for FAMES.[8]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of the molecule.

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ )
- $^1\text{H}$  NMR: Expected signals include a singlet for the methoxy protons (~3.6 ppm), a triplet for the terminal methyl group of the main chain, a doublet for the methyl group at the branch point, and a series of multiplets for the methylene and methine protons along the carbon chain.
- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for the carbonyl carbon (~174 ppm), the methoxy carbon (~51 ppm), and the individual carbons of the fatty acid chain, with the branched carbon and the carbons near the ester group having characteristic chemical shifts.

## Biological Significance and Signaling Pathways

**Methyl 12-methyltetradecanoate** is a naturally occurring compound found in various organisms, including bacteria, plants, and insects.[5][9] As an anteiso-branched-chain fatty acid, it plays a critical role in regulating the fluidity of cell membranes, particularly in bacteria, allowing them to adapt to changes in temperature and other environmental stressors.

### Anti-Cancer Activity of 12-Methyltetradecanoic Acid

The precursor to **Methyl 12-methyltetradecanoate**, 12-methyltetradecanoic acid (12-MTA), has shown promising anti-cancer properties. Studies have demonstrated that 12-MTA can inhibit the proliferation of prostate cancer cells (PC3) by inducing apoptosis. This effect is linked to the inhibition of the 5-lipoxygenase (5-LOX) pathway.

#### Signaling Pathway of 12-MTA in Cancer Cells

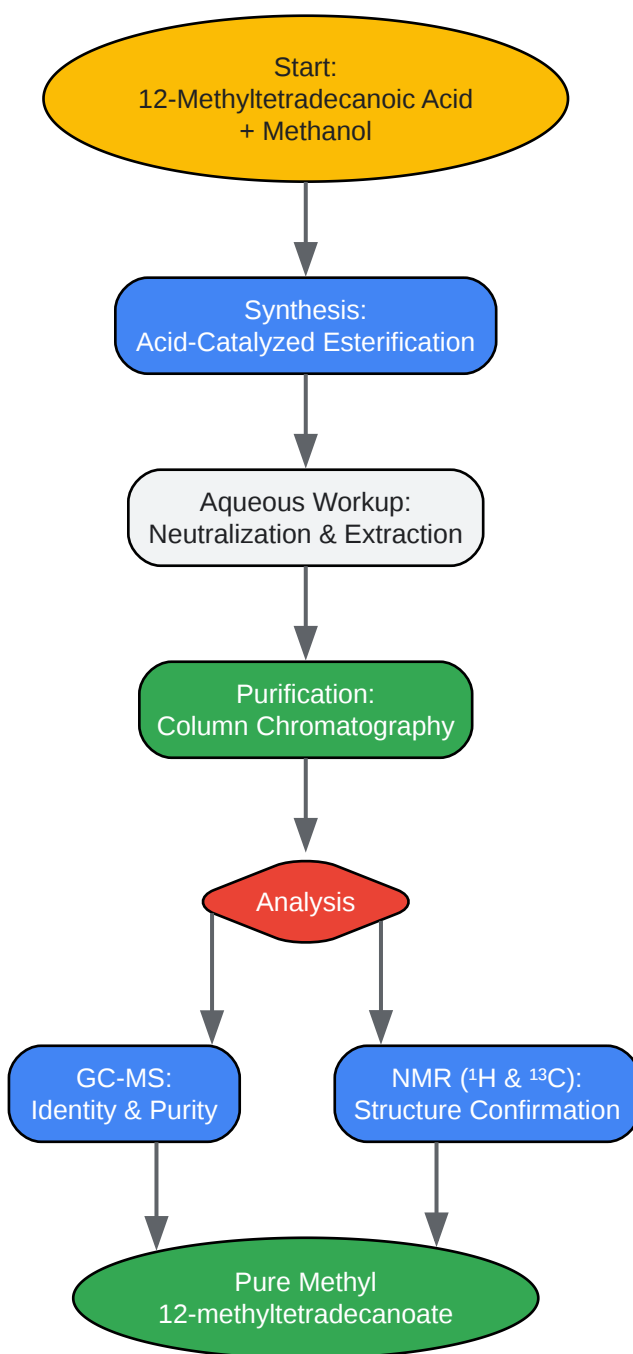
The diagram below illustrates the proposed mechanism of action for 12-MTA in inhibiting cancer cell proliferation.

Caption: Proposed signaling pathway of 12-MTA in cancer cells.

12-MTA inhibits the enzyme 5-lipoxygenase, which is responsible for converting arachidonic acid into 5-hydroxyeicosatetraenoic acid (5-HETE). 5-HETE is a known signaling molecule that promotes cell proliferation. By reducing the levels of 5-HETE, 12-MTA effectively curtails the pro-proliferative signal, leading to the induction of apoptosis (programmed cell death) in cancer cells.

### Experimental Workflow Overview

The following diagram provides a logical workflow for the synthesis, purification, and analysis of **Methyl 12-methyltetradecanoate**.



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